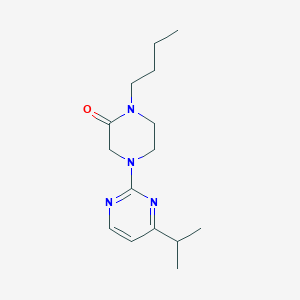
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as PBIT, and it is a potent inhibitor of protein-protein interactions. Its unique chemical structure makes it an attractive candidate for drug development, particularly for the treatment of cancer and other diseases.
作用機序
PBIT exerts its effects by binding to specific regions of proteins that are involved in protein-protein interactions. By doing so, it disrupts the formation of protein complexes and inhibits downstream signaling pathways. This mechanism of action makes PBIT an attractive candidate for the development of drugs that target specific disease pathways.
Biochemical and Physiological Effects:
Studies have shown that PBIT has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, PBIT has been shown to have anti-inflammatory effects, making it a potential treatment option for various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using PBIT in lab experiments is its high potency and specificity for protein-protein interactions. This makes it an attractive candidate for studying specific disease pathways and developing new drugs. However, one limitation of using PBIT is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on PBIT, including the development of new drugs that target specific disease pathways, the optimization of synthesis methods to improve yields and purity, and the investigation of potential side effects and toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of PBIT and its potential applications in various fields.
合成法
The synthesis of PBIT involves several steps, including the reaction of 2,5-dioxopyrrolidine with 5-isobutyl-1,3,4-thiadiazol-2-amine. The resulting product is then reacted with 4-bromobutanoyl chloride to yield the final compound, PBIT. The synthesis of PBIT has been optimized to achieve high yields and purity, making it a viable candidate for further research.
科学的研究の応用
PBIT has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and protein-protein interaction studies. Its ability to inhibit protein-protein interactions has made it a promising candidate for the development of new drugs that target specific disease pathways. Additionally, PBIT has been shown to have anti-proliferative effects on cancer cells, making it a potential treatment option for various types of cancer.
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-9(2)8-11-16-17-14(22-11)15-10(19)4-3-7-18-12(20)5-6-13(18)21/h9H,3-8H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWNEFWGPFAXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)
![N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5683658.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)

![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)
![4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine](/img/structure/B5683698.png)
![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)